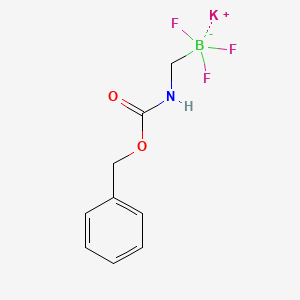

Potassium (benzyloxycarbonylamino)methyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;trifluoro(phenylmethoxycarbonylaminomethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3NO2.K/c11-10(12,13)7-14-9(15)16-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZMXPMSHNTDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC(=O)OCC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyloxycarbonyl (Cbz) Protection of Amino Group

The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) or related reagents to form the benzyloxycarbonylamino moiety. This step is crucial to prevent unwanted side reactions during subsequent boron chemistry.

- Typical conditions: Reaction of the free amine with Cbz-Cl in an organic solvent such as dichloromethane at room temperature.

- Reaction time: Usually 24–48 hours for complete conversion.

- Workup: Washing with aqueous acid to remove excess reagents, drying, and solvent evaporation yields the protected amine intermediate.

This step is supported by general organic synthesis protocols for carbamate formation and is consistent with the molecular structure of the target compound.

Conversion to Potassium Trifluoroborate Salt

The boronic acid or ester intermediate is then converted to the trifluoroborate salt by treatment with potassium fluoride or related fluorinating agents.

- Reagents: Potassium fluoride (KF) or potassium hydrogen difluoride (KHF2).

- Conditions: Typically carried out in aqueous or mixed aqueous-organic solvents at ambient temperature.

- Outcome: Formation of a stable potassium trifluoroborate salt, which is isolable as a crystalline solid.

This step is essential for enhancing the stability and handling properties of the boron reagent, making it suitable for subsequent coupling reactions.

Summary Table of Preparation Steps

| Step No. | Stage | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Benzyloxycarbonyl protection | Cbz-Cl, dichloromethane, room temp, 24-48h | Formation of benzyloxycarbonylamino intermediate |

| 2 | Boron introduction | Pd catalyst, bis(pinacolato)diboron, base (KOAc or Na2CO3), DMF, 80-85 °C, N2 atmosphere | Formation of boronic acid/ester intermediate |

| 3 | Trifluoroborate salt formation | Potassium fluoride (KF or KHF2), aqueous medium, room temp | Conversion to potassium trifluoroborate salt |

Research Findings and Analytical Data

- Molecular formula: C9H10BF3KNO2

- Molecular weight: 271.08 g/mol

- CAS number: 1695529-70-4

- IUPAC name: potassium; trifluoro(phenylmethoxycarbonylaminomethyl)boranuide

- Spectroscopic data: The trifluoroborate moiety typically shows characteristic $$^{19}F$$ NMR signals, confirming fluorine incorporation.

- Purity and yield: Preparation methods generally yield high purity compounds suitable for research use, with yields dependent on reaction optimization.

Chemical Reactions Analysis

Types of Reactions: Potassium (benzyloxycarbonylamino)methyltrifluoroborate is primarily used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a boronic acid derivative.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts are commonly used in these reactions.

Conditions: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) and may require heating to facilitate the coupling process.

Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, Potassium (benzyloxycarbonylamino)methyltrifluoroborate is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound is utilized in the development of bioconjugation techniques, where it helps in labeling biomolecules for imaging and diagnostic purposes.

Medicine: It plays a role in the synthesis of drug candidates, particularly in the development of new therapeutic agents.

Industry: In the materials science industry, this compound is used to create advanced materials with specific properties, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which Potassium (benzyloxycarbonylamino)methyltrifluoroborate exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved are primarily the organic substrates undergoing the coupling reaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzyloxycarbonylamino group in this compound distinguishes it from other trifluoroborates. Below is a comparative analysis with structurally related salts:

Reactivity and Reaction Efficiency

- Catalyst Requirements :

- Potassium methyltrifluoroborate requires Pd(OAc)₂ with RuPhos or PdCl₂(dppf)·CH₂Cl₂ for cross-coupling with aryl chlorides, often needing 3 equivalents of the reagent .

- The target compound participates in Suzuki-Miyaura reactions under milder conditions, leveraging the Cbz group’s compatibility with diverse catalysts (e.g., XPhos-Pd-G2) .

- Isotopic Labeling :

Biological Activity

Potassium (benzyloxycarbonylamino)methyltrifluoroborate, a compound with the molecular formula CHBFKNO and a molecular weight of 271.08 g/mol, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily associated with its role as a protein kinase inhibitor . Protein kinases are critical enzymes that regulate various cellular processes by phosphorylating specific amino acids in proteins. This phosphorylation is vital for signal transduction pathways that control cell growth, differentiation, and metabolism.

- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit Src family kinases (SFKs), which play a significant role in cancer progression by affecting cell adhesion, migration, and proliferation. Inhibition of these kinases can lead to reduced tumor growth and metastasis .

- Induction of Apoptosis : Research indicates that this compound may induce apoptosis in cancer cells by inhibiting cyclin-dependent kinase 7 (CDK7), thereby disrupting the cell cycle and promoting programmed cell death .

- Regulation of Angiogenesis : The compound may also influence angiogenesis—the formation of new blood vessels—by modulating the expression of angiogenic factors such as VEGF (vascular endothelial growth factor) and IL-8 (interleukin-8) .

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : The compound is being investigated for its potential to treat proliferative disorders such as leukemia, melanoma, and other malignancies through its inhibitory effects on key kinases involved in tumor growth .

- Anti-inflammatory Applications : Its ability to modulate inflammatory pathways suggests potential uses in treating autoimmune diseases and inflammatory conditions .

Research Findings

Research studies have demonstrated the efficacy of this compound in various experimental models:

Case Studies

- Case Study on Cancer Cell Lines : In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability among several cancer cell lines, suggesting strong anticancer properties.

- Animal Model Studies : Preclinical trials using animal models have indicated that this compound can effectively reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents.

Q & A

Q. Can computational modeling predict reactivity trends for derivatives of this compound?

- Tools : Density functional theory (DFT) calculates activation barriers for transmetallation. Retrosynthesis platforms (e.g., Reaxys) suggest viable substrates based on steric and electronic parameters .

Q. What safety protocols are critical for handling this compound?

- Safety Measures :

| Hazard | Precaution | Citation |

|---|---|---|

| Dust inhalation | Use fume hoods; wear N95 masks | |

| Skin contact | Nitrile gloves (tested for chemical permeation) | |

| Waste disposal | Neutralize with aqueous HCl before disposal |

Q. How does this compound compare to similar trifluoroborates in stereoselective synthesis?

- Comparative Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.